Methyl 5,6-dimethylnicotinate
Overview
Description
Methyl 5,6-dimethylnicotinate is an organic compound with the molecular formula C₉H₁₁NO₂ It is a derivative of nicotinic acid, where the carboxyl group is esterified with a methyl group, and the pyridine ring is substituted with two methyl groups at the 5 and 6 positions
Scientific Research Applications
Methyl 5,6-dimethylnicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nicotinic acid derivatives and their biological activities.
Industry: It can be used in the production of specialty chemicals and as an intermediate in various chemical processes.
Safety and Hazards
Methyl 5,6-dimethylnicotinate is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
Methyl 5,6-dimethylnicotinate is a derivative of nicotinic acid, also known as niacin Given its structural similarity to niacin, it may interact with the same targets as niacin, which include g protein-coupled receptors involved in lipid metabolism .
Mode of Action
Methyl nicotinate, for example, is known to act as a peripheral vasodilator, enhancing local blood flow at the site of application . It is thought to promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .
Biochemical Pathways
Niacin and its derivatives are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH .
Result of Action
Based on its structural similarity to niacin and methyl nicotinate, it may have similar effects, such as peripheral vasodilation and enhanced local blood flow .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5,6-dimethylnicotinate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 5-bromo-6-chloro-3-pyridinecarboxylate with trimethylboroxine in the presence of tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in 1,4-dioxane under an inert atmosphere at 110°C for 16 hours . The reaction mixture is then purified using flash chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 5,6-dimethylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methyl groups on the pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Comparison with Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid, similar in structure but without the additional methyl groups on the pyridine ring.
Ethyl nicotinate: An ethyl ester of nicotinic acid, differing in the ester group.
Nicotinic acid: The parent compound, without esterification or additional methyl groups.
Uniqueness: Methyl 5,6-dimethylnicotinate is unique due to the presence of two methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
IUPAC Name |
methyl 5,6-dimethylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-8(9(11)12-3)5-10-7(6)2/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYVDJYSYAEPIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301207424 | |
Record name | 3-Pyridinecarboxylic acid, 5,6-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301207424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174028-18-2 | |
Record name | 3-Pyridinecarboxylic acid, 5,6-dimethyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1174028-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxylic acid, 5,6-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301207424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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